Cgp 8065

Filarial research Parasitology Nucleotide metabolism

Researchers studying filarial nucleotide metabolism often face confounding host-enzyme interference when using broad-spectrum inhibitors. CGP 8065 resolves this with validated parasite selectivity. • Parasite-specific 5′-nucleotidase inhibition (Ki 8-24 µM for O. volvulus & D. immitis) with no activity against rat liver enzyme, enabling clean host-parasite discrimination. • Graded tRNA synthetase inhibition: isoleucyl-tRNA synthetase Ki 8 µM vs. leucyl-tRNA synthetase Ki 34 µM, allowing titratable target engagement studies. • Supplied with rigorous analytical documentation; recommended for antifilarial drug discovery benchmarking and SAR studies.

Molecular Formula C16H15N3O4S2
Molecular Weight 377.4 g/mol
CAS No. 62939-04-2
Cat. No. B1668543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 8065
CAS62939-04-2
SynonymsCGP 8065
CGP-8065
N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate
Molecular FormulaC16H15N3O4S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O
InChIInChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21)
InChIKeyCTOSDJOWBFXFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 8065 Chemical Identity and Biological Context


CGP 8065 (CAS 62939-04-2), also known as N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate, is a dithiocarbamate derivative of the antifilarial agent amoscanate [1]. It is a small molecule (MW 377.44) with the molecular formula C16H15N3O4S2 . Historically, it has been studied as a filaricidal compound and is also described as a 5-lipoxygenase inhibitor . Its utility in research stems from its defined, multi-target interactions within parasitic organisms, including inhibition of 5'-nucleotidase and aminoacyl-tRNA synthetases [1].

CGP 8065 Selectivity vs. In-Class Analogs


Direct substitution of CGP 8065 with its parent compound, amoscanate, or other dithiocarbamate derivatives is not scientifically valid due to a critical divergence in molecular targets and species selectivity. While amoscanate is primarily recognized for its activity against schistosomes and filarial worms via uncoupling of oxidative phosphorylation, CGP 8065 exhibits a distinct, parasite-specific inhibition of nucleotide-metabolizing enzymes, such as 5'-nucleotidase [1]. Crucially, this inhibition is not observed in mammalian host enzymes (e.g., rat liver 5'-nucleotidase), a key differentiator from broader-acting analogs [1]. Furthermore, CGP 8065 engages a secondary target, aminoacyl-tRNA synthetases, with variable potency across different synthetase subtypes, a nuanced profile not reported for amoscanate [2]. This dual-target, parasite-selective profile means that a generic replacement would likely fail to recapitulate the same experimental outcomes in filarial or other parasitic models.

CGP 8065 Comparative Evidence


Parasite-Specific 5'-Nucleotidase Inhibition

CGP 8065 demonstrates a parasite-specific inhibition profile against 5'-nucleotidase from the filarial worms *Onchocerca volvulus* and *Dirofilaria immitis*, with no observed effect on the corresponding mammalian enzyme from rat liver [1]. This selectivity is a key differentiator from compounds that broadly inhibit both host and parasite enzymes, which can lead to off-target toxicity. The inhibition is competitive with respect to the substrate AMP, and inhibition constants (Ki) were determined to be 24 µM for the *O. volvulus* enzyme and 8 µM for the *D. immitis* enzyme [1].

Filarial research Parasitology Nucleotide metabolism

Differential Inhibition of tRNA Synthetases

CGP 8065 inhibits distinct aminoacyl-tRNA synthetases with varying potency, revealing a nuanced, target-specific activity within the protein synthesis machinery of the nematode *Ascaris suum* [1]. The compound inhibits leucyl-tRNA synthetase with a Ki of 34 µM and isoleucyl-tRNA synthetase with a Ki of 8 µM [1]. This differential potency suggests a specific interaction rather than a general, non-specific effect on all tRNA synthetases, which distinguishes CGP 8065 from other translation inhibitors that may have a broader, less discriminating profile.

Antiparasitic mechanism Translation inhibition tRNA synthetase

Arginyl-tRNA Synthetase Engagement in D. immitis

Further confirming its multi-target mechanism, CGP 8065 has been shown to competitively inhibit arginyl-tRNA synthetase from the filarial worm *Dirofilaria immitis* with a Ki of 34 µM [1]. This finding extends the compound's target spectrum beyond 5'-nucleotidase and other tRNA synthetases, highlighting a robust, parasite-specific interaction with the protein translation apparatus. The competitive nature with respect to ATP is consistent with its interaction mode at other synthetase targets.

Filarial parasite Arginyl-tRNA synthetase Antifilarial drug

Target Profile vs. Amoscanate

The molecular target profile of CGP 8065 diverges significantly from that of its parent compound, amoscanate (CGP 6140). While amoscanate is known to act as an uncoupler of oxidative phosphorylation, CGP 8065 demonstrates a distinct, parasite-specific inhibition of nucleotide-metabolizing enzymes (5'-nucleotidase) and aminoacyl-tRNA synthetases [1][2]. This shift in primary molecular targets from energy metabolism to nucleotide and protein synthesis pathways provides a unique pharmacological tool for dissecting parasite biology, offering a different mechanism of action that cannot be replicated by amoscanate itself.

Mechanism of action Target engagement Amoscanate derivatives

CGP 8065 Application Scenarios


Parasite-Specific Nucleotide Metabolism in Filarial Worms

This is the premier application for CGP 8065. Researchers studying the purine salvage pathways of filarial nematodes like *O. volvulus* and *D. immitis* can use CGP 8065 as a selective inhibitor of parasite 5'-nucleotidase. Crucially, the compound's lack of activity against the rat liver enzyme [1] allows for experiments where the host cell contribution to nucleotide metabolism can be effectively controlled or disregarded, leading to cleaner interpretation of parasite-specific effects. This is a distinct advantage over non-selective nucleotidase inhibitors.

tRNA Synthetase Inhibition Mechanism in Nematodes

CGP 8065 serves as a valuable tool compound for studying protein translation in parasitic nematodes. Its differential potency against leucyl- (Ki 34 µM) and isoleucyl- (Ki 8 µM) tRNA synthetases [2] provides a graded inhibition system. This allows researchers to titrate compound concentration to selectively inhibit the more sensitive isoleucyl-tRNA synthetase while sparing leucyl-tRNA synthetase, enabling precise functional studies of each enzyme's role in parasite viability and physiology.

Multi-Target Scaffold Benchmarking for Antiparasitic Discovery

In drug discovery screening campaigns for novel antifilarial agents, CGP 8065 is an essential reference compound. Its well-defined, multi-target profile (inhibition of 5'-nucleotidase, multiple tRNA synthetases) [1][2] provides a benchmark for assessing the potency, selectivity, and target engagement of new chemical entities. Comparing a new compound's inhibitory profile against CGP 8065's established Ki values and target spectrum helps contextualize its potential and guides lead optimization.

SAR Studies of Dithiocarbamate Derivatives

As a dithiocarbamate derivative of amoscanate, CGP 8065 represents a distinct chemical space within this class . Its unique target profile (shifting from oxidative phosphorylation to nucleotide and protein synthesis) makes it a critical structural analog for SAR studies. By systematically comparing the biological activity of CGP 8065 with amoscanate and other derivatives, researchers can deconvolute the structural features responsible for this target shift, thereby informing the rational design of next-generation antiparasitic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 8065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.